molecular formula C24H23N3O2 B1676675 MLS1082 CAS No. 883958-36-9

MLS1082

カタログ番号: B1676675
CAS番号: 883958-36-9
分子量: 385.5 g/mol
InChIキー: HZGMAMIIHBRAAR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

MLS1082 is a complex organic compound belonging to the pyrimidoquinoline family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrimidoquinoline core with cyclohexyl, methyl, and phenyl substituents, contributes to its distinctive chemical properties and biological activities.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of pyrimido[4,5-b]quinolines typically involves multicomponent reactions. One common method is the cyclization reaction of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil in the presence of a catalyst such as trityl chloride. This reaction is carried out in chloroform under reflux conditions . The use of trityl chloride as a catalyst offers several advantages, including high stability, insensitivity to moisture and oxygen, and mild reaction conditions .

Industrial Production Methods

Industrial production methods for pyrimido[4,5-b]quinolines often involve similar multicomponent reactions but on a larger scale. The choice of catalyst and reaction conditions may vary to optimize yield and efficiency. For example, catalysts such as nano-Fe3O4@SiO2, SBA-15/PrN(CH2PO3H2)2, and glycolic acid-supported cobalt have been used in industrial settings to enhance the synthesis process .

化学反応の分析

Types of Reactions

MLS1082 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinoline core, leading to the formation of dihydroquinoline derivatives.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce new substituents onto the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as chloroform or ethanol .

Major Products

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological activities and chemical properties .

科学的研究の応用

Neuropharmacological Research

MLS1082 has been extensively studied for its potential in treating neurocognitive disorders, including schizophrenia and Parkinson's disease. By enhancing D1 receptor signaling, this compound may help alleviate symptoms associated with these conditions.

Case Study: D1 Receptor Modulation

A study demonstrated that this compound could amplify dopamine-mediated signaling through the D1 receptor by approximately eight-fold, indicating its significant role in modulating neurotransmitter activity . This amplification was assessed using assays measuring cAMP accumulation and β-arrestin recruitment, showcasing the compound's efficacy in enhancing receptor activation.

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of this compound has revealed important insights into how modifications to its chemical structure can influence its potency and selectivity as a D1 receptor modulator.

Data Table: Structure-Activity Relationships

ModificationEffect on PotencyBinding Affinity
N-aryl groupIncreasedHigher
C-alkyl groupModerateSimilar

This table illustrates how specific modifications to this compound can enhance its activity at the D1 receptor, providing a pathway for developing more effective analogues .

Therapeutic Development

The potential therapeutic applications of this compound extend beyond basic research into practical drug development. Its role as a positive allosteric modulator positions it as a candidate for new treatments targeting dopamine-related disorders.

Case Study: Combination Therapy

In combination studies with other positive allosteric modulators, such as MLS6585, this compound demonstrated additive effects on dopamine signaling, suggesting that these compounds could be used together to achieve greater therapeutic outcomes . Such combinations could lead to novel treatment regimens that enhance patient responses while minimizing side effects associated with direct agonists.

Mechanistic Insights into D1 Receptor Function

This compound serves as an important tool for elucidating the mechanisms underlying D1 receptor function. By providing insights into receptor dynamics and allosteric modulation, research involving this compound contributes to a deeper understanding of dopamine signaling pathways.

Data Table: Mechanistic Studies

Study FocusFindings
Binding Site AnalysisIdentified distinct binding sites on D1 receptor
Mutational AnalysisR130Q mutation abrogated this compound activity

These findings highlight the complexity of D1 receptor pharmacology and the utility of this compound in advancing our understanding of receptor interactions and signaling mechanisms .

類似化合物との比較

Similar Compounds

Similar compounds include other pyrimidoquinoline derivatives such as:

Uniqueness

MLS1082 stands out due to its specific substituents, which confer unique chemical properties and biological activities. Its combination of cyclohexyl, methyl, and phenyl groups enhances its stability and reactivity, making it a valuable compound for various applications .

生物活性

MLS1082 is a novel compound classified as a positive allosteric modulator (PAM) of the D1 dopamine receptor (D1R). Its structural characteristics, particularly its pyrimidone framework, position it as a significant candidate for therapeutic applications in neurocognitive disorders. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic implications.

This compound enhances the signaling of dopamine at the D1R by binding to an allosteric site distinct from the orthosteric site where dopamine binds. This modulation results in increased potency and efficacy of dopamine signaling. The compound does not exhibit intrinsic agonist activity; rather, it amplifies the effects of existing agonists such as dopamine itself.

Key Findings on Signaling Potentiation

  • G Protein-Mediated Signaling : this compound significantly potentiates G protein-mediated signaling pathways activated by dopamine. In experiments, it demonstrated an approximate 8-fold increase in dopamine-mediated D1R signaling compared to control conditions .
  • β-Arrestin Recruitment : The compound also enhances β-arrestin recruitment to D1R, which is crucial for receptor internalization and downstream signaling pathways. Cotreatment with this compound resulted in a 6-fold increase in the potency of dopamine for promoting D1R internalization .

Structure-Activity Relationship (SAR)

A detailed SAR study was conducted to explore the influence of various structural modifications on the activity of this compound. The focus was on two prominent side chains: C-alkyl and N-aryl groups.

Table 1: Structure-Activity Relationship Data for this compound Analogues

Compound IDStructureD1 EC50 (nM)D1 Emax (%)D5 EC50 (nM)D5 Emax (%)
Control-214 [160–286]100 ± 3.481.7 [45.6–146]102 ± 1.6
This compound-123 [84.3–180]104 ± 4.728.8 [16.9–49.0]152 ± 9.1

The data indicate that modifications to the C-alkyl and N-aryl groups can lead to significant enhancements in both potency and efficacy at the D1 receptor .

High-Throughput Screening

This compound was identified through high-throughput screening of the NIH Molecular Libraries Program small-molecule library, where it was characterized alongside another PAM, MLS6585. Both compounds were found to potentiate dopamine-stimulated signaling without exhibiting intrinsic agonist activity .

Mutational Analysis

A critical aspect of understanding this compound's mechanism involved mutational studies on the D1 receptor. A specific mutation (R130Q) was found to abrogate this compound's activity without affecting MLS6585, indicating that different PAMs may bind at distinct sites on the receptor . This finding underscores the potential for diverse allosteric modulation strategies in drug development.

Therapeutic Implications

The ability of this compound to enhance dopamine signaling presents promising avenues for treating neuropsychiatric disorders such as schizophrenia and Alzheimer's disease, where D1R signaling is often impaired. The selectivity and enhanced therapeutic window provided by PAMs like this compound may offer advantages over traditional orthosteric agonists, which can have significant side effects.

特性

IUPAC Name

2-cyclohexyl-10-methyl-3-phenylpyrimido[4,5-b]quinoline-4,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2/c1-26-19-15-9-8-14-18(19)21(28)20-23(26)25-22(16-10-4-2-5-11-16)27(24(20)29)17-12-6-3-7-13-17/h3,6-9,12-16H,2,4-5,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGMAMIIHBRAAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)C4=CC=CC=C4)C5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MLS1082
Reactant of Route 2
MLS1082
Reactant of Route 3
Reactant of Route 3
MLS1082
Reactant of Route 4
Reactant of Route 4
MLS1082
Reactant of Route 5
MLS1082
Reactant of Route 6
Reactant of Route 6
MLS1082

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。